molecular formula C22H22N6O3 B2841679 7-benzyl-8-{(2Z)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 332388-43-9

7-benzyl-8-{(2Z)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2841679
CAS No.: 332388-43-9
M. Wt: 418.457
InChI Key: KWLYOSVZLGOKIR-OYKKKHCWSA-N
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Description

7-benzyl-8-{(2Z)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-8-{(2Z)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions starting from simple precursors like urea and malonic acid derivatives.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the purine core.

    Hydrazinyl Substitution: The hydrazinyl group is introduced through the reaction of the purine derivative with hydrazine or its derivatives.

    Formation of the Ethylidene Hydrazone: The final step involves the condensation of the hydrazinyl-purine derivative with 4-hydroxyacetophenone to form the ethylidene hydrazone linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the ethylidene hydrazone linkage, converting it to the corresponding hydrazine derivative.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Benzyl halides, hydrazine derivatives.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted purine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its structural similarity to certain bioactive molecules makes it a candidate for drug development, particularly in the fields of oncology and neurology.

Industry

In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-benzyl-8-{(2Z)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets through various pathways, such as inhibition of enzyme activity, receptor antagonism, or interference with nucleic acid function.

Comparison with Similar Compounds

Similar Compounds

  • 7-benzyl-8-{(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
  • 7-benzyl-8-{(2Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

The uniqueness of 7-benzyl-8-{(2Z)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the hydroxyphenyl group, in particular, allows for unique interactions with biological targets, distinguishing it from similar compounds with different substituents.

Properties

CAS No.

332388-43-9

Molecular Formula

C22H22N6O3

Molecular Weight

418.457

IUPAC Name

7-benzyl-8-[(2Z)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C22H22N6O3/c1-14(16-9-11-17(29)12-10-16)24-25-21-23-19-18(20(30)27(3)22(31)26(19)2)28(21)13-15-7-5-4-6-8-15/h4-12,29H,13H2,1-3H3,(H,23,25)/b24-14-

InChI Key

KWLYOSVZLGOKIR-OYKKKHCWSA-N

SMILES

CC(=NNC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C)C4=CC=C(C=C4)O

solubility

not available

Origin of Product

United States

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